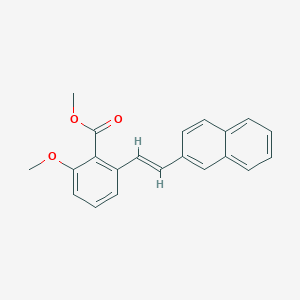

![molecular formula C17H19NO3 B6339124 2-Methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide CAS No. 118842-95-8](/img/structure/B6339124.png)

2-Methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide

Overview

Description

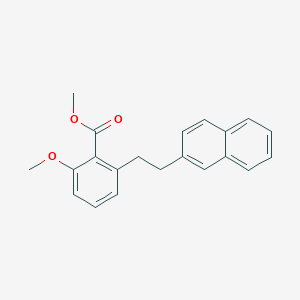

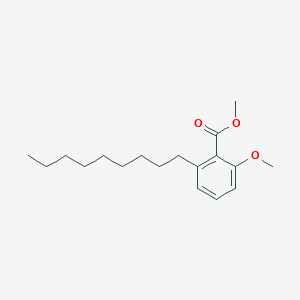

2-Methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide is a chemical compound with the molecular formula C17H18O4 . It is composed of a benzamide core with methoxy and phenylethyl substituents at the 2 and 6 positions, respectively .

Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide consists of a benzamide core with methoxy and phenylethyl substituents . The InChI string isInChI=1S/C17H18O4/c1-20-14-10-7-12 (8-11-14)6-9-13-4-3-5-15 (21-2)16 (13)17 (18)19/h3-5,7-8,10-11H,6,9H2,1-2H3, (H,18,19) . Physical And Chemical Properties Analysis

The molecular weight of 2-Methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide is 286.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The exact mass is 286.12050905 g/mol and the monoisotopic mass is also 286.12050905 g/mol .Scientific Research Applications

QSAR Modeling in Dopamine D2 Receptor Binding

QSAR modeling of benzamides, including compounds similar to 2-Methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide, has shown their potential as dopamine D2 receptor antagonists. Hydrophobic substituents and electron-donating groups in these compounds enhance their biological activity, with ethyl and iodine groups being particularly beneficial (Samanta et al., 2005).

NO Production Inhibition

Benzamide derivatives have been identified as inhibitors of nitric oxide (NO) production in microglia cells. This suggests potential applications in controlling inflammatory responses and neuroprotective strategies (Kim et al., 2009).

Fluorescence Enhancement in Biochemical Probes

Certain benzamides, like Glibenclamide, a similar compound to 2-Methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide, enhance the fluorescence of erbium (Er) ions. This makes them useful in developing fluorimetric probes for biochemical research, particularly in studying interactions between Ca2+ and biologically significant molecules (Faridbod et al., 2009).

Synthesis of Tetrahydrofuran Derivatives

Benzamide compounds are used in the synthesis of tetrahydrofuran derivatives, which have various applications in chemical and pharmaceutical research. The electrogenerated nickel(I) tetramethylcyclam-mediated process is particularly notable for its high yields (Esteves et al., 2007).

Anti-Juvenile Hormone Activity

In entomological research, certain benzamide derivatives have shown activity in inducing precocious metamorphosis in silkworm larvae. This could have implications for pest control and understanding insect development (Furuta et al., 2006).

Antiplatelet Aggregation Activity

Benzamide derivatives have been evaluated for their antiplatelet aggregation activities, offering potential applications in cardiovascular disease treatment. Some compounds in this category displayed strong activities without significant cell toxicity (Liu et al., 2019).

Antimicrobial and Crystallographic Studies

Benzamide derivatives have been synthesized and evaluated for antimicrobial activities, showing significant antibacterial and antifungal properties. Additionally, crystallographic studies of these compounds contribute to our understanding of their molecular structure (Priya et al., 2006).

Corrosion Inhibition in Mild Steel

N-Phenyl-benzamide derivatives, which are structurally related to 2-Methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide, have been studied for their ability to inhibit corrosion in mild steel. This application is significant in the field of materials science and engineering (Mishra et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with mitogen-activated protein kinase 8 . This protein plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.

Mode of Action

This can result in alterations in downstream signaling pathways, affecting cellular processes .

Biochemical Pathways

Given the potential target, it may influence pathways related to cell growth and apoptosis .

Result of Action

Based on its potential target, it may influence cell growth and apoptosis .

properties

IUPAC Name |

2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-20-14-10-7-12(8-11-14)6-9-13-4-3-5-15(21-2)16(13)17(18)19/h3-5,7-8,10-11H,6,9H2,1-2H3,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDACVLEYBKPBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC2=C(C(=CC=C2)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid 4-[2-(3-hydroxy-phenyl)-vinyl]-phenyl ester](/img/structure/B6339090.png)

![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339098.png)

![2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339145.png)

![2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339149.png)